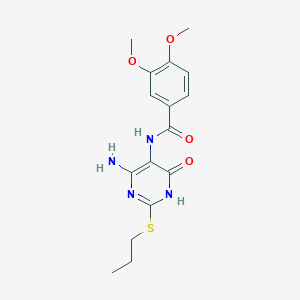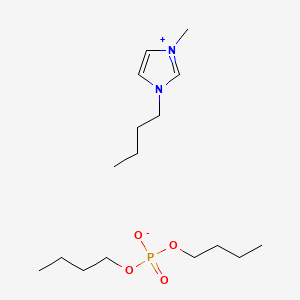
N-(4-氨基-6-氧代-2-(丙基硫)-1,6-二氢嘧啶-5-基)-3,4-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌药物开发
该化合物在抗癌药物开发方面具有潜在应用。其结构表明它可能参与DNA链间交联(ICL)的形成,ICL是许多临床抗癌药物的细胞毒活性所必需的。 通过形成ICL,该化合物可以干扰癌细胞中的DNA复制和转录,导致细胞死亡 .
DNA修复机制
研究该化合物与DNA的相互作用可以提供对DNA修复机制的见解。 通过诱导ICL,科学家可以观察细胞如何修复这些损伤,这对理解肿瘤细胞对化疗的耐药性和改善治疗策略至关重要 .
分子探针
由于该化合物对鸟嘌呤具有选择性反应性,因此它可以作为分子探针。 它可用于标记或检测DNA或RNA中的特定序列,有助于分子诊断和核酸结构和功能的研究 .
作用机制
Target of Action
The primary target of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is guanine in DNA and RNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). It plays a crucial role in the formation of stable DNA and RNA structures.
Mode of Action
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exhibits selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . The compound reacts at the N2 amine in guanine and at the N1 or N2 amines in 8-oxoguanine in the duplex DNA .
Biochemical Pathways
The compound’s interaction with guanine affects the DNA interstrand crosslinks (ICLs), which are the primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The compound’s reactivity with guanine is accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
Result of Action
The molecular and cellular effects of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide’s action involve the formation of DNA interstrand crosslinks (ICLs). These ICLs inhibit the separation of the DNA double helix, thereby preventing DNA replication and transcription .
Action Environment
The action, efficacy, and stability of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide can be influenced by various environmental factors. For instance, the presence of certain metal ions such as CoCl2, NiCl2, ZnCl2, and MnCl2 can accelerate the compound’s crosslinking reactions with guanine .
生化分析
Biochemical Properties
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including DNA polymerases and topoisomerases, which are crucial for DNA replication and repair. The compound forms stable complexes with these enzymes, inhibiting their activity and thereby affecting cellular proliferation and survival . Additionally, it has been observed to bind with certain transcription factors, modulating gene expression.
Cellular Effects
The effects of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide on cells are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . It also affects cellular metabolism by altering the expression of genes involved in metabolic pathways, thereby reducing the proliferation of rapidly dividing cells.
Molecular Mechanism
At the molecular level, N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exerts its effects through several mechanisms. It binds to the active sites of DNA polymerases, preventing nucleotide incorporation and elongation of the DNA strand . This inhibition leads to DNA damage and activation of the DNA damage response pathway. The compound also interacts with topoisomerases, stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands, which results in double-strand breaks.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis, with minimal recovery observed even after the removal of the compound.
Dosage Effects in Animal Models
The effects of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause significant toxicity, including bone marrow suppression and gastrointestinal disturbances. Threshold effects are observed, where doses above a certain level lead to a sharp increase in adverse effects.
Metabolic Pathways
N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites can further interact with cellular targets, enhancing the compound’s therapeutic effects. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its uptake and accumulation in target cells. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily.
Subcellular Localization
The subcellular localization of N-(4-amino-6-oxo-2-(propylthio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is primarily in the nucleus, where it exerts its effects on DNA and associated enzymes . The compound may also localize to the mitochondria, affecting mitochondrial DNA and inducing apoptosis through the intrinsic pathway. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.
属性
IUPAC Name |
N-(4-amino-6-oxo-2-propylsulfanyl-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-4-7-25-16-19-13(17)12(15(22)20-16)18-14(21)9-5-6-10(23-2)11(8-9)24-3/h5-6,8H,4,7H2,1-3H3,(H,18,21)(H3,17,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQXQSLKHRVDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)

![2-{[2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2589045.png)
![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)

![2-Chloro-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]propanamide](/img/structure/B2589048.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B2589049.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2589050.png)



![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)
